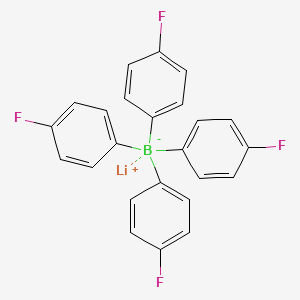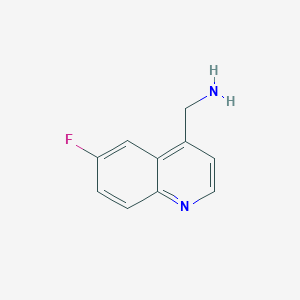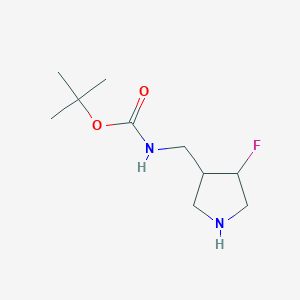
2-Methylpyridine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyridine-3-carbothioamide is an organic compound classified as a thioamide It is a derivative of pyridine, where the 2-position is substituted with a methyl group and the 3-position with a carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpyridine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with thiourea under acidic conditions. The reaction typically proceeds as follows: [ \text{2-Methylpyridine} + \text{Thiourea} \rightarrow \text{this compound} ]
Another method involves the use of 2-methylpyridine-3-carboxylic acid as a starting material, which is then converted to the corresponding thioamide using Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol (e.g., 1-propanol) at high temperature can efficiently produce 2-methylpyridines .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylpyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylpyridine-3-carboxylic acid
Reduction: 2-Methylpyridine-3-amine
Substitution: Various halogenated derivatives of 2-methylpyridine
Wissenschaftliche Forschungsanwendungen
2-Methylpyridine-3-carbothioamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-methylpyridine-3-carbothioamide involves its interaction with molecular targets through the thioamide and pyridine groups. The thioamide group can form hydrogen bonds and coordinate to metal ions, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes and other proteins, making it useful in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thioamide group.
3-Methylpyridine-2-carbothioamide: Isomeric compound with the methyl and carbothioamide groups swapped.
2-Amino-3,5-dibromo-6-methylpyridine: Contains additional bromine substituents and an amino group.
Uniqueness
2-Methylpyridine-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a thioamide group on the pyridine ring allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C7H8N2S |
|---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
2-methylpyridine-3-carbothioamide |
InChI |
InChI=1S/C7H8N2S/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) |
InChI-Schlüssel |
JNXSPLMGQJFJCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)

![5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12960109.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)




![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)




